molecular formula C10H14O4S B3096726 5-((Isopropylsulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 128889-75-8

5-((Isopropylsulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B3096726
CAS RN: 128889-75-8
M. Wt: 230.28 g/mol
InChI Key: WMAJNWXVXWVGIQ-UHFFFAOYSA-N
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Description

5-((Isopropylsulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, commonly referred to as 5-IPMD, is a dioxane derivative of isopropylsulfanylmethane with a variety of uses in the scientific and medical fields. It is a versatile compound, with applications ranging from synthesis in the laboratory to biochemical and physiological effects in the body.

Scientific Research Applications

Synthesis Techniques

5-((Isopropylsulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione and its derivatives are synthesized through various methods, each with unique characteristics and applications. For instance, a study outlined a process for creating 5-[Amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione, which is a derivative of the main compound, using aqueous ammonia. This method yielded a sulfoxide derivative when reacted with m-chloroperbenzoic acid (Al-Sheikh et al., 2009). Another study demonstrated a quick and efficient synthesis procedure using isopropylidene malonate and aromatic aldehydes in water, emphasizing the method's environmental friendliness and high yields (Jin et al., 2006).

Chemical Reactions and Applications

In the realm of chemical reactions and applications, these compounds exhibit a range of behaviors. For example, 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione reacts with cyclic secondary amines to form unique compounds, which upon treatment with hydrobromic acid lead to stable cyclopentenyl derivatives (Šafár̆ et al., 2000). Another study focused on the reaction of 5-Isopropylidene-2,2-dimethyl-1,3-dioxane-4,6-dione with tert-butyl isocyanide and primary or secondary amines, producing N-tert-butyl-2,2-dimethylbutyramide derivatives (Yavari et al., 2003).

Advanced Applications

Advanced applications of these compounds are evident in the generation of methyleneketene through the pyrolytic process. A study showed that oxidation of a related compound resulted in the formation of methyleneketene, which further breaks down into simpler molecules at higher temperatures (Brown et al., 1976). Additionally, the synthesis of new 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives from a similar compound indicates potential pharmaceutical applications (Dotsenko et al., 2019).

properties

IUPAC Name

2,2-dimethyl-5-(propan-2-ylsulfanylmethylidene)-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4S/c1-6(2)15-5-7-8(11)13-10(3,4)14-9(7)12/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMAJNWXVXWVGIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC=C1C(=O)OC(OC1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901155689
Record name 2,2-Dimethyl-5-[[(1-methylethyl)thio]methylene]-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901155689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((Isopropylsulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

CAS RN

128889-75-8
Record name 2,2-Dimethyl-5-[[(1-methylethyl)thio]methylene]-1,3-dioxane-4,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128889-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethyl-5-[[(1-methylethyl)thio]methylene]-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901155689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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